molecular formula C16H23N3O4S B3020600 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 744242-78-2

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No.: B3020600
CAS No.: 744242-78-2
M. Wt: 353.44
InChI Key: DAPIFPUVXQTHQI-UHFFFAOYSA-N
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Description

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid is a complex organic compound that features a benzodiazole ring system. Benzodiazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring, introduction of the butyl group, and the attachment of the dimethylsulfamoyl group. The final step involves the addition of the propanoic acid moiety.

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Butyl Group: This step involves the alkylation of the benzodiazole ring using butyl halides in the presence of a base.

    Attachment of Dimethylsulfamoyl Group: This is typically done through a sulfonation reaction using dimethylsulfamoyl chloride.

    Addition of Propanoic Acid Moiety: The final step involves the esterification or amidation reaction to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring and the dimethylsulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents, nitration reagents, and sulfonation reagents are frequently employed.

Major Products

The major products formed from these reactions include various substituted benzodiazole derivatives, alcohols, acids, and sulfonated compounds.

Scientific Research Applications

3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole ring system is known to interact with various biological targets, leading to modulation of their activity. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, while the propanoic acid moiety can facilitate its interaction with specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with 3-[1-butyl-5-(dimethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups.

    Propanoic Acid Derivatives: Compounds such as ibuprofen and naproxen share the propanoic acid moiety.

Uniqueness

What sets this compound apart is its unique combination of a benzodiazole ring, a butyl group, a dimethylsulfamoyl group, and a propanoic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-butyl-5-(dimethylsulfamoyl)benzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-4-5-10-19-14-7-6-12(24(22,23)18(2)3)11-13(14)17-15(19)8-9-16(20)21/h6-7,11H,4-5,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPIFPUVXQTHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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